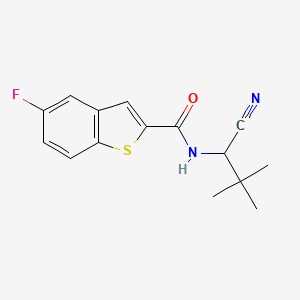

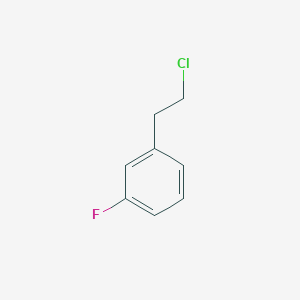

![molecular formula C9H8BrNO3 B2769630 2-[(3-Bromobenzoyl)amino]acetic acid CAS No. 57728-60-6](/img/structure/B2769630.png)

2-[(3-Bromobenzoyl)amino]acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

A noteworthy application of compounds structurally related to 2-[(3-Bromobenzoyl)amino]acetic acid is in the field of chemical synthesis, where copper-catalyzed amination processes are employed. For instance, the direct amination of ortho-functionalized haloarenes, including 2-halobenzoic acid derivatives, has been achieved using sodium azide as an amino source. This process facilitates the synthesis of ortho-functionalized aromatic amines, demonstrating the utility of halobenzoyl compounds in constructing complex aromatic structures through copper-catalyzed reactions (Zhao, Fu, & Qiao, 2010).

Medicinal Chemistry

In medicinal chemistry, derivatives of benzoic acid have been explored for their potential as cholinesterase inhibitors, showcasing the importance of halobenzoyl derivatives in the development of therapeutic agents. A library of novel cholinesterase inhibitors was designed, synthesized, and evaluated, indicating the potential of these compounds in addressing neurodegenerative diseases (Kos et al., 2021).

Photophysical Studies

Halobenzoyl derivatives have been used in studies focused on the photophysical properties of organic compounds. Specifically, the synthesis and evaluation of thiazolidinone compounds derived from Schiff bases compounds have revealed their potential in laser efficacy, highlighting the application of bromobenzoyl compounds in materials science and photophysical research (Saleh et al., 2020).

Electrochemical Synthesis

Electrochemical methods have also been developed for the synthesis of related compounds, exemplifying the versatility of halobenzoyl derivatives in chemical synthesis. The electrochemical synthesis of 2-aminobenzoxazole derivatives, employing acetic acid as an electrolyte, illustrates the innovative approaches to constructing valuable organic compounds without the need for metal catalysts (Ghoshal & Patel, 2021).

Catalysis

The exploration of N-Heterocyclic Carbene (NHC) catalysis, inspired by biological processes, represents another area where related compounds could find application. The development of new chemical processes utilizing organic molecules as catalysts, including Lewis base catalysis, highlights the potential of incorporating halobenzoyl derivatives in catalytic systems to initiate chemical transformations (Phillips, Chan, & Scheidt, 2009).

Wirkmechanismus

Target of Action

The primary targets of 2-[(3-Bromobenzoyl)amino]acetic acid are Prostaglandin G/H synthase 1 and 2 , also known as Cyclooxygenase 1 and 2 (COX-1 and COX-2) . These enzymes play a crucial role in the synthesis of prostaglandins, which are mediators of inflammation .

Mode of Action

This compound acts by inhibiting the activity of COX-1 and COX-2 enzymes . This inhibition blocks the synthesis of prostaglandins, thereby reducing inflammation .

Biochemical Pathways

The compound affects the prostaglandin synthesis pathway . By inhibiting COX-1 and COX-2, it prevents the conversion of arachidonic acid to prostaglandin H2, a precursor for other prostaglandins and thromboxanes . These molecules are involved in various physiological processes, including inflammation, pain sensation, and regulation of body temperature .

Result of Action

The inhibition of prostaglandin synthesis by this compound leads to a decrease in inflammation and associated symptoms . This makes it potentially useful in the treatment of conditions characterized by inflammation.

Biochemische Analyse

Biochemical Properties

The biochemical properties of 2-[(3-Bromobenzoyl)amino]acetic acid are largely defined by its interactions with various biomolecules. It has been found to interact with enzymes such as PTGS1 and PTGS2 . These interactions are likely due to the compound’s structure, which allows it to fit into the active sites of these enzymes and potentially influence their activity .

Cellular Effects

In terms of cellular effects, this compound has been shown to have a significant impact on cell function. It is thought to influence cell signaling pathways, gene expression, and cellular metabolism . The exact mechanisms through which it exerts these effects are still being explored.

Molecular Mechanism

The molecular mechanism of action of this compound is complex and multifaceted. It is known to bind to and inhibit the activity of cyclooxygenase II (COX II), an enzyme which converts arachidonic acid to cyclic endoperoxides, precursors of prostaglandins . By inhibiting prostaglandin formation, it is able to inhibit inflammation, thereby preventing vasodilation, leukocytosis, disruption of the blood-aqueous humor barrier, an increase in vascular permeability, and an increase in intraocular pressure .

Eigenschaften

IUPAC Name |

2-[(3-bromobenzoyl)amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO3/c10-7-3-1-2-6(4-7)9(14)11-5-8(12)13/h1-4H,5H2,(H,11,14)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPMZGXLKQBBVKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)NCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

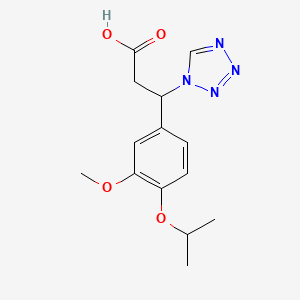

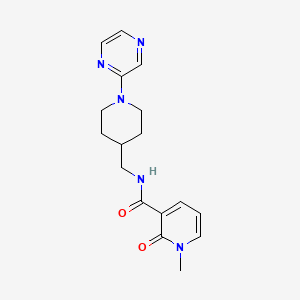

![methyl 4-((2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)methyl)benzoate](/img/structure/B2769553.png)

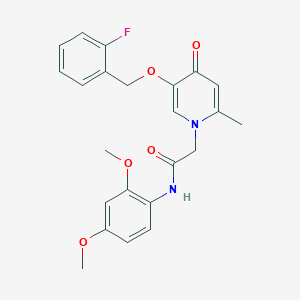

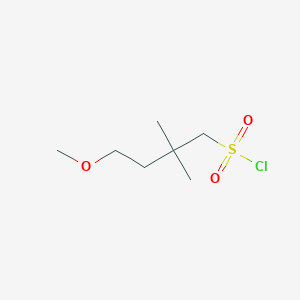

![2,2-dimethyl-N-{4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl}propanamide](/img/structure/B2769558.png)

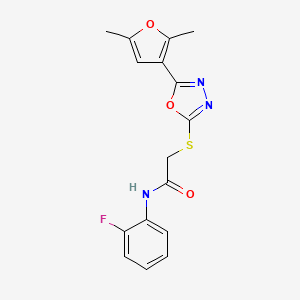

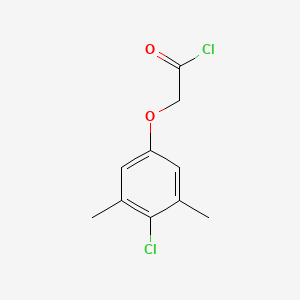

![N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}pyridine-2-carboxamide](/img/structure/B2769563.png)

![5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2769564.png)

![1-[(5-Bromopyrimidin-2-yl)amino]-2-methyl-3-(thiophen-3-yl)propan-2-ol](/img/structure/B2769569.png)

![N-[2-[4-Fluoro-3-(prop-2-enoylamino)anilino]-2-oxoethyl]-3,4,5-trimethoxybenzamide](/img/structure/B2769570.png)